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Compound of Interest
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Cat. No.: B12731010

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psilomethoxin (4-hydroxy-5-methoxy-N,N-dimethyltryptamine or 4-HO-5-MeO-DMT) is a
lesser-known tryptamine and a structural analog of the psychedelic compounds psilocin and 5-
MeO-DMT. As interest in psychedelic compounds for therapeutic applications grows, robust
analytical methods for the unambiguous identification of these substances are crucial. Ultra-
Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-
HRMS) offers the sensitivity and specificity required for the analysis of complex samples. This
application note provides a detailed protocol for the identification of Psilomethoxin, intended
to support research, forensic analysis, and quality control in drug development.

Recent analytical investigations have targeted Psilomethoxin, although its presence in
commercially available products has not been confirmed. A study by Williamson and Sherwood
in 2023, which aimed to identify Psilomethoxin in a product from the "Church of
Psilomethoxin," did not detect the compound but provided valuable chromatographic and
mass spectrometric information for its targeted analysis.[1][2] This protocol is based on the
findings from that study and established analytical methods for related tryptamines.

Materials and Methods
Reagents and Standards

o Methanol (LC-MS grade)
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o Acetonitrile (LC-MS grade)

e Formic acid (LC-MS grade)

o Ultrapure water

o Psilomethoxin reference standard (if available)

 Structurally related tryptamine standards (e.g., psilocin, 5-MeO-DMT) for chromatographic
comparison.

Sample Preparation

The following protocol is a general guideline for the extraction of Psilomethoxin from a solid
matrix, such as fungal material or a powder.

o Accurately weigh 100 mg of the homogenized sample material into a microcentrifuge tube.
e Add 1 mL of methanol to the tube.

e Sonicate the sample for 1 hour, protected from light.[1]

o Centrifuge the sample to pellet solid material.

o Carefully transfer 100 pL of the supernatant to a new tube.

 Dilute the supernatant with 900 pL of deionized water.[1]

¢ The diluted sample is now ready for UPLC-HRMS analysis.

UPLC-HRMS Parameters

The following parameters are based on the successful separation of related tryptamines and
the targeted analysis of Psilomethoxin.[1]
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Parameter

Specification

UPLC System

Waters Acquity I-Class UPLC or equivalent

Column

Waters Acquity UPLC HSS T3 (1.8 um, 2.1 mm
x 100 mm) or equivalent

Mobile Phase A

Water with 0.1% Formic Acid

Mobile Phase B

Acetonitrile with 0.1% Formic Acid

Flow Rate 0.6 mL/min
Column Temperature 40 °C
Injection Volume 1-5puL

Gradient

A linear gradient from 5% to 95% B over several
minutes, followed by a re-equilibration step, is

recommended.

HRMS System

Waters Xevo G2-XS QToF or equivalent

lonization Mode

Electrospray lonization (ESI), Positive Mode

Capillary Voltage 3.0 kv
Cone Voltage 30V

Source Temperature 120 °C
Desolvation Temp. 350 °C

Data Acquisition

MSE (a data-independent acquisition method
that collects both precursor and fragment ion
data) or targeted MS/MS

Data Analysis

Identification of Psilomethoxin is based on a combination of its retention time and high-

resolution mass spectrometric data.

e Retention Time: The retention time of Psilomethoxin is expected to be between that of

psilocin and 5-MeO-DMT in a reversed-phase chromatography system.[1]
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e Accurate Mass: The primary identification criterion is the accurate mass of the protonated
molecule [M+H]+.

o Fragmentation Pattern: The fragmentation pattern obtained from MS/MS or high-energy MS
scans provides structural confirmation.

Results
Chromatographic and Mass Spectrometric Data

The following table summarizes the key analytical parameters for the identification of
Psilomethoxin.

] ] Protonated Predicted
Molecular Monoisotopic ] )
Compound Adduct [M+H]+ Retention Time
Formula Mass (Da) . .
(m/z) Window (min)
Psilomethoxin C13H18N202 234.1368 235.1441 1.3-1.6
Psilocin C12H16N20 204.1263 205.1335 ~1.3
5-MeO-DMT C13H18N20 218.1419 219.1492 ~1.6

Data for Psilomethoxin is based on theoretical calculations and predictions from Williamson
and Sherwood, 2023.[1]

Predicted Fragmentation of Psilomethoxin

In the absence of a certified reference standard, the fragmentation pattern of Psilomethoxin is
predicted based on the known fragmentation of structurally similar tryptamines, such as psilocin
and 5-MeO-DMT. The primary fragmentation pathway is expected to be the loss of the
dimethylamine group.
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Predicted Fragment lon

Precursor lon (m/z)

Proposed Structure of

(m/z) Fragment
[M+H - N(CH3)2]+, Indole ring
235.1441 190.0810 with hydroxyl, methoxy, and
ethyl side chain
Fragment resulting from
235.1441 175.0573 cleavage of the ethylamine
side chain
[CH2=N(CH3)2]+,
235.1441 58.0651

Dimethylamine iminium ion

Experimental and Data Analysis Workflows
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Caption: Experimental workflow for Psilomethoxin sample preparation.
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Caption: Data analysis workflow for Psilomethoxin identification.
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Conclusion

This application note provides a comprehensive UPLC-HRMS protocol for the targeted
identification of Psilomethoxin. The method relies on high-resolution mass spectrometry for
accurate mass determination and a predicted fragmentation pattern for structural confirmation.
The provided workflows and tabulated data offer a clear and structured approach for
researchers in various fields. It is important to note that the fragmentation data presented is
predictive and should be confirmed with a certified reference standard when one becomes
available. This protocol serves as a valuable tool for the scientific community to reliably identify
Psilomethoxin and distinguish it from other structurally related tryptamines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b12731010?utm_src=pdf-body
https://www.benchchem.com/product/b12731010?utm_src=pdf-body
https://www.benchchem.com/product/b12731010?utm_src=pdf-custom-synthesis
https://chemrxiv.org/engage/chemrxiv/article-details/64358de9736114c96352edf9
https://pubmed.ncbi.nlm.nih.gov/33758925/
https://pubmed.ncbi.nlm.nih.gov/33758925/
https://www.benchchem.com/product/b12731010#uplc-hrms-protocol-for-psilomethoxin-identification
https://www.benchchem.com/product/b12731010#uplc-hrms-protocol-for-psilomethoxin-identification
https://www.benchchem.com/product/b12731010#uplc-hrms-protocol-for-psilomethoxin-identification
https://www.benchchem.com/product/b12731010#uplc-hrms-protocol-for-psilomethoxin-identification
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12731010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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